3-Iodo-4-methoxyphenylboronic acid
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Overview
Description
3-Iodo-4-methoxyphenylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an iodine atom at the third position and a methoxy group at the fourth position on the phenyl ring, along with a boronic acid functional group. It is commonly used in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxyphenylboronic acid typically involves the iodination of 4-methoxyphenylboronic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the phenyl ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry: 3-Iodo-4-methoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to create boron-containing molecules that can act as enzyme inhibitors or molecular probes
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methoxyphenylboronic acid in chemical reactions involves the formation of a palladium complex in the case of Suzuki-Miyaura coupling. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, while the iodine atom can participate in electrophilic substitution reactions.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Lacks the iodine atom and is used in similar coupling reactions.
3-Iodo-phenylboronic acid: Lacks the methoxy group but has similar reactivity.
4-Iodo-phenylboronic acid: Has the iodine atom at a different position but can undergo similar reactions.
Uniqueness: 3-Iodo-4-methoxyphenylboronic acid is unique due to the presence of both the iodine and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups allows for versatile applications in organic synthesis and material science.
Properties
Molecular Formula |
C7H8BIO3 |
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Molecular Weight |
277.85 g/mol |
IUPAC Name |
(3-iodo-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H8BIO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 |
InChI Key |
OKALZJJPWNEIFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)I)(O)O |
Origin of Product |
United States |
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